Cas no 2649061-55-0 (1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene)

1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
- EN300-1894752
- 2649061-55-0
- 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
-
- インチ: 1S/C10H7BrClNO/c11-7-2-1-3-8(12)9(7)10(4-5-10)13-6-14/h1-3H,4-5H2
- InChIKey: ZLGQDEFEGFUMHB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=C(C=1C1(CC1)N=C=O)Cl
計算された属性
- せいみつぶんしりょう: 270.93995g/mol
- どういたいしつりょう: 270.93995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 29.4Ų
1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894752-0.1g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1894752-5.0g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1894752-0.05g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1894752-0.25g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1894752-0.5g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1894752-10g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1894752-10.0g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1894752-1g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1894752-5g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1894752-2.5g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 2.5g |
$1931.0 | 2023-09-18 |
1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzeneに関する追加情報
Recent Advances in the Application of 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene (CAS: 2649061-55-0) in Chemical Biology and Pharmaceutical Research
The compound 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene (CAS: 2649061-55-0) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules and pharmaceutical agents. Its unique structural features, including the isocyanate functional group and the cyclopropane ring, make it a versatile building block for drug discovery and chemical biology applications. This research brief highlights the latest findings and applications of this compound in the field.
Recent studies have demonstrated the utility of 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene in the synthesis of targeted covalent inhibitors. The isocyanate group enables selective modification of nucleophilic residues in proteins, such as lysine and cysteine, making it a valuable tool for developing irreversible inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported the successful application of this compound in the development of kinase inhibitors with improved selectivity profiles.
In addition to its role in covalent inhibitor design, this compound has shown promise in the construction of diverse heterocyclic scaffolds. Researchers at several academic institutions have utilized 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene as a precursor for the synthesis of benzodiazepine and indole derivatives, which are important structural motifs in many pharmaceutical compounds. The bromo and chloro substituents on the benzene ring provide multiple sites for further functionalization through cross-coupling reactions.
The cyclopropane moiety in this compound has attracted particular attention due to its potential to modulate the conformational properties of drug molecules. A recent computational study published in Chemical Science (2024) investigated the impact of the cyclopropyl-isocyanate group on molecular recognition and binding affinity, providing valuable insights for structure-based drug design.
From a safety and handling perspective, new research has focused on developing improved synthetic protocols for 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene that minimize the risks associated with isocyanate chemistry. Recent advances in flow chemistry have enabled safer and more efficient production of this intermediate at scale, as reported in Organic Process Research & Development (2023).
Looking forward, the unique properties of 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene (CAS: 2649061-55-0) position it as a valuable tool for exploring new chemical space in drug discovery. Ongoing research is investigating its application in PROTAC (proteolysis targeting chimera) design and other emerging therapeutic modalities. The compound's ability to serve as both a covalent warhead and a structural element makes it particularly promising for addressing challenging drug targets.
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